N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide
Description
N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S2/c1-9(12(16)15(3)4)21(17,18)14-10-7-5-6-8-11(10)22(19,20)13-2/h5-9,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKJFOWLGZWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)NC1=CC=CC=C1S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N,N-dimethylsulfamoyl chloride with 2-(methylsulfamoyl)phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced forms with lower oxidation states.
Substitution: Substituted products where the sulfonamide group is replaced by the nucleophile.
Scientific Research Applications
N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylsulfamoyl chloride: A precursor in the synthesis of N,N-dimethyl-2-[[2-(methylsulfamoyl)phenyl]sulfamoyl]propanamide.
Methylsulfamoyl chloride: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its dual sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its effectiveness as an enzyme inhibitor and its potential therapeutic applications.
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